molecular formula C8H8N2O2 B8559522 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine

3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine

Cat. No.: B8559522
M. Wt: 164.16 g/mol
InChI Key: RCOQBVRYXNKZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine is a heterocyclic compound that features a unique structure combining a pyridazine ring with a dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:

    Formation of the Dioxin Moiety: The dioxin ring is synthesized through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Epoxides, aldehydes.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase and kinases.

    Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or cell proliferation.

The compound’s effects are mediated through its ability to bind to active sites of enzymes, thereby blocking their activity and altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-[1,4]dioxino[2,3-f][2,1,3]-benzothiadiazole: Similar in structure but contains a benzothiadiazole moiety.

    2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine: Contains a pyridine ring instead of pyridazine.

    6,7-Dihydro-5H-pyrano[2,3-d]pyridazine: Similar heterocyclic structure but with a pyrano ring.

Uniqueness

3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine is unique due to its combination of a vinyl group with a dioxin and pyridazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-ethenyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

InChI

InChI=1S/C8H8N2O2/c1-2-6-5-7-8(10-9-6)12-4-3-11-7/h2,5H,1,3-4H2

InChI Key

RCOQBVRYXNKZGE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(N=N1)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (13.6 g, 0.079 mol) containing ca. 15% of a bromo species in dimethoxyethane (400 ml) was degassed under argon for 10 min then tetrakis(triphenylphosphine)palladium (0) (2 g), potassium carbonate (10.33 g), 2,4,6-trivinylcyclotriboroxane pyridine complex (11.32 g) and water (55 ml) were added. The mixture was heated at 95° C. for 48 hours and cooled and evaporated to dryness. The mixture was treated with aqueous sodium bicarbonate solution and extracted (5×) with DCM. Extracts were dried (sodium sulphate), evaporated and the residue chromatographed on silica gel (500 g), eluting with 0-100% ethyl acetate-hexane, affording the product (6.43 g, 50%); [also some impure fractions (1.8 g)].
Quantity
13.6 g
Type
reactant
Reaction Step One
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
50%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.